molecular formula C7H7F3N2O B1409240 3-Amino-2-(trifluoromethyl)pyridine-4-methanol CAS No. 1227582-15-1

3-Amino-2-(trifluoromethyl)pyridine-4-methanol

Cat. No. B1409240
M. Wt: 192.14 g/mol
InChI Key: XJQJTGFAPGCHGE-UHFFFAOYSA-N
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Description

“3-Amino-2-(trifluoromethyl)pyridine-4-methanol” is a chemical compound that belongs to the class of trifluoromethylpyridines (TFMPs). TFMPs are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “3-Amino-2-(trifluoromethyl)pyridine-4-methanol” is characterized by the presence of a fluorine atom and a pyridine in their structure . The empirical formula is C6H5F3N2 .


Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . They are used as reactants in the preparation of aminopyridines through amination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-2-(trifluoromethyl)pyridine-4-methanol” include a solid form and a melting point of 58-62 °C . The compound has a molecular weight of 162.11 .

Scientific Research Applications

Multi-component Reaction Synthesis

3-Amino-2-(trifluoromethyl)pyridine-4-methanol has been utilized in the synthesis of 3-aminoimidazo[1,2-a]pyridines. This process involves a novel one-step solution phase synthesis, combining α-amino-pyridine, aldehyde, and trimethylsilylcyanide (TMSCN) under microwave irradiation and catalyzed by scandium triflate. This represents an efficient one-pot preparation method for these compounds, avoiding the use of an isonitrile and subsequent de-protection strategy (Schwerkoske et al., 2005).

Catalysis and Complex Formation

Studies have explored the reactions between various compounds and 3-Amino-2-(trifluoromethyl)pyridine-4-methanol, leading to the formation of polynuclear copper(II) complexes. These reactions often result in unique ligands and complex structures, which are of interest in the field of inorganic chemistry (Bazhina et al., 2019).

Luminescence Studies

Research on the luminescence of aminopyridines, including derivatives of 3-Amino-2-(trifluoromethyl)pyridine-4-methanol, has been conducted. These studies measure quantum yields and lifetimes of fluorescence and phosphorescence, providing valuable insights into the photophysical properties of these compounds (Kimura et al., 1977).

Coordination Polymers

The compound has been used in the creation of dinitrogen-supported coordination polymers. This innovative approach utilizes solvothermal reactions of aminomethylpyridine with other reagents in methanol, leading to the formation of coordination polymers with unique properties and structures (Hsu et al., 2016).

Substituent Effects in Catalysis

Research has also focused on the effects of substituents in pyridine-based catalysts, including derivatives of 3-Amino-2-(trifluoromethyl)pyridine-4-methanol, for the electrochemical reduction of carbon dioxide to methanol. This provides insights into the design of more efficient catalysts for important chemical transformations (Barton Cole et al., 2015).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years. As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

[3-amino-2-(trifluoromethyl)pyridin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)6-5(11)4(3-13)1-2-12-6/h1-2,13H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQJTGFAPGCHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CO)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801249186
Record name 3-Amino-2-(trifluoromethyl)-4-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801249186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-(trifluoromethyl)pyridine-4-methanol

CAS RN

1227582-15-1
Record name 3-Amino-2-(trifluoromethyl)-4-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227582-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2-(trifluoromethyl)-4-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801249186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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